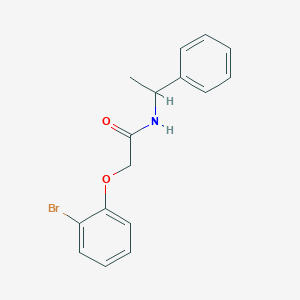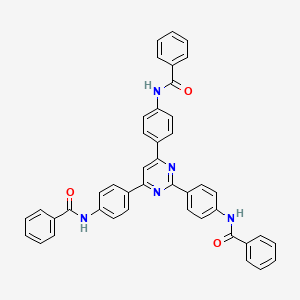![molecular formula C20H27ClN2O3 B5168360 1-{2-[(1-acetyl-4-piperidinyl)oxy]-5-chlorobenzoyl}azepane](/img/structure/B5168360.png)
1-{2-[(1-acetyl-4-piperidinyl)oxy]-5-chlorobenzoyl}azepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{2-[(1-acetyl-4-piperidinyl)oxy]-5-chlorobenzoyl}azepane, also known as JNJ-7925476, is a chemical compound that belongs to the class of azepane derivatives. It has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of 1-{2-[(1-acetyl-4-piperidinyl)oxy]-5-chlorobenzoyl}azepane is not fully understood. However, it has been suggested that it acts by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of inflammatory mediators such as prostaglandins. It has also been suggested that it acts on the GABA-A receptor, which is involved in the regulation of anxiety and pain.
Biochemical and Physiological Effects:
1-{2-[(1-acetyl-4-piperidinyl)oxy]-5-chlorobenzoyl}azepane has been found to have anti-inflammatory and analgesic effects in animal models. It has also been found to have anxiolytic effects, reducing anxiety-like behavior in rodents. However, further studies are needed to understand the exact biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-{2-[(1-acetyl-4-piperidinyl)oxy]-5-chlorobenzoyl}azepane in lab experiments is its potential therapeutic applications. It has been found to have anti-inflammatory, analgesic, and anxiolytic properties, making it a potential candidate for the development of new drugs. However, one limitation is the lack of understanding of its exact mechanism of action, which makes it difficult to design experiments to study its effects.
Orientations Futures
There are several future directions for the study of 1-{2-[(1-acetyl-4-piperidinyl)oxy]-5-chlorobenzoyl}azepane. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of inflammatory diseases, neuropathic pain, and anxiety disorders. Another direction is to study its mechanism of action in more detail, which could lead to the development of more effective drugs. Additionally, further studies are needed to understand the potential side effects of this compound and its safety profile.
Méthodes De Synthèse
The synthesis of 1-{2-[(1-acetyl-4-piperidinyl)oxy]-5-chlorobenzoyl}azepane has been reported in the literature. The synthesis involves the reaction of 5-chloro-2-nitrobenzoic acid with 1-acetyl-4-piperidinol in the presence of a base such as potassium carbonate. The resulting intermediate is then reduced to the corresponding amine using hydrogen gas and palladium on carbon catalyst. The amine is then reacted with 6-chloro-1-hexanol to yield the final product.
Applications De Recherche Scientifique
1-{2-[(1-acetyl-4-piperidinyl)oxy]-5-chlorobenzoyl}azepane has been studied for its potential therapeutic applications in various fields of medicine. It has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. It has also been studied for its potential use in the treatment of neuropathic pain and anxiety disorders.
Propriétés
IUPAC Name |
1-[4-[2-(azepane-1-carbonyl)-4-chlorophenoxy]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27ClN2O3/c1-15(24)22-12-8-17(9-13-22)26-19-7-6-16(21)14-18(19)20(25)23-10-4-2-3-5-11-23/h6-7,14,17H,2-5,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRMXROYPYUGPAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)OC2=C(C=C(C=C2)Cl)C(=O)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-({[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B5168292.png)
![3-{[4-(3-bromo-4-methoxybenzyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole oxalate](/img/structure/B5168303.png)
![2-bromo-N-(2-(4-chlorophenyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5168311.png)
![2-methyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B5168322.png)
![2-bromo-7-(4-nitrophenyl)-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline](/img/structure/B5168330.png)
![N-benzyl-2-[4-(4-morpholinylsulfonyl)phenoxy]acetamide](/img/structure/B5168332.png)
![2,4,6-trimethyl-N'-[(5-nitro-2-furyl)methylene]benzenesulfonohydrazide](/img/structure/B5168334.png)
![2-amino-4-(3,4-difluorophenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B5168343.png)
![8-[3-(4-chloro-3-methylphenoxy)propoxy]quinoline](/img/structure/B5168347.png)
![8-[4-(4-allyl-2-methoxyphenoxy)butoxy]quinoline](/img/structure/B5168354.png)
![2-bromo-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5168363.png)
![2-(benzylthio)-6-ethyl-6-methyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5168365.png)
